(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone
Description
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone is a bicyclic pyrrolidine derivative featuring a methanone bridge linking a phenyl group to a hexahydropyrrolo[3,4-c]pyrrole core. This scaffold is notable for its conformational rigidity and versatility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and enzymes . The compound is synthesized via a multi-step process involving tert-butyl carbamate protection, coupling with aromatic carboxylic acids, and subsequent deprotection using hydrochloric acid in 2-propanol, yielding high purity (87%) . Its stereochemistry (3aR,6aS configuration) is critical for biological activity, as evidenced by analogs in clinical development .
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15/h1-5,11-12,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPMNAOECAYTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with a pyrrole derivative, which undergoes cyclization with a suitable reagent to form the fused ring system. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
- Orexin Receptor Modulation : Research indicates that derivatives of hexahydropyrrolo[3,4-c]pyrrole exhibit orexin-modulating activity, which is crucial for addressing sleep disorders and neurodegenerative diseases. The modulation of orexin receptors can influence wakefulness and appetite regulation, making these compounds valuable in treating conditions such as narcolepsy and obesity .
- Histamine-3 Receptor Ligands : Compounds in this class have been shown to act as histamine-3 receptor ligands, which are implicated in cognitive functions and the treatment of neurodegenerative disorders. Their ability to modulate histamine receptors suggests potential applications in managing conditions like Alzheimer's disease and schizophrenia .
- Antidepressant Activity : Some studies have reported that hexahydropyrrolo derivatives demonstrate antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Treatment of Sleep Disorders
A clinical trial investigated the efficacy of Seltorexant (a derivative) in treating insomnia. The study showed significant improvements in sleep onset and maintenance compared to placebo groups. Participants reported enhanced sleep quality and reduced daytime sleepiness, supporting its use as a therapeutic agent for insomnia .
Neurodegenerative Disease Management
In a preclinical study, hexahydropyrrolo derivatives were tested for their protective effects against neurodegeneration induced by amyloid-beta toxicity. Results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models, highlighting their potential as neuroprotective agents .
Anxiety Disorders
Another study focused on the anxiolytic effects of hexahydropyrrolo compounds. The results demonstrated a reduction in anxiety-like behaviors in rodents, suggesting that these compounds may offer new avenues for treating anxiety disorders without the side effects commonly associated with traditional anxiolytics .
Comprehensive Data Table
| Application Area | Compound Derivative | Mechanism of Action | Study Findings |
|---|---|---|---|
| Sleep Disorders | Seltorexant | Orexin receptor modulation | Improved sleep onset and quality |
| Neurodegenerative Diseases | Hexahydropyrrolo | Histamine-3 receptor modulation | Reduced neuronal death; improved cognition |
| Anxiety Disorders | Hexahydropyrrolo | Modulation of serotonin/norepinephrine systems | Reduced anxiety-like behaviors |
Mechanism of Action
The mechanism by which (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone exerts its effects involves interactions with molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound might inhibit specific enzymes or receptors, altering cellular processes and potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The hexahydropyrrolo[3,4-c]pyrrole core serves as a privileged scaffold, with modifications to the aryl ketone group significantly altering pharmacological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Aromatic Substituents : Replacing phenyl with heteroaromatic groups (e.g., 2-methyl-3-furyl) reduces molecular weight and may enhance metabolic stability .
- Bicyclic Additions : Pyrimidine substitutions on the pyrrolidine core (as in Seltorexant) introduce additional binding interactions, critical for subtype-selective receptor modulation .
Pharmacological Activity
- Target Compound: Preliminary studies suggest activity as a nociceptin/orphanin FQ (NOP) receptor agonist, though potency is lower compared to advanced analogs .
- Seltorexant: Demonstrates nanomolar affinity for the orexin-2 receptor (IC₅₀ = 6 nM), with >100-fold selectivity over orexin-1. Clinical trials confirm efficacy in insomnia treatment without significant off-target effects .
- Fluoro-triazole-phenyl Analog: Shows moderate NOP receptor activation (EC₅₀ = 120 nM), highlighting the trade-off between structural complexity and activity .
Clinical and Preclinical Profiles
- Seltorexant : Phase II trials demonstrate a half-life of ~12 hours and 85% oral bioavailability, attributed to its balanced logP (3.2) and fluorine-mediated membrane permeability .
- Early-Stage Analogs : Compounds like the 2-methyl-3-furyl analog lack detailed ADME data but show promise in vitro, necessitating further optimization for CNS penetration .
Biological Activity
The compound (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone , with the CAS number 1293283-25-6, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H25N7O2
- Molecular Weight : 419.48 g/mol
- Structure : The compound consists of a hexahydropyrrolo core linked to a phenyl group via a methanone moiety.
Research indicates that compounds with similar structures often interact with various biological pathways. Notably, derivatives of hexahydropyrrolo compounds have shown activity as:
- Analgesics : Some studies suggest that hexahydropyrrolo derivatives can exhibit significant analgesic properties by modulating pain pathways in the central nervous system. For instance, one derivative demonstrated dose-dependent inhibition of mechanical allodynia in neuropathic pain models .
- Anticancer Agents : Compounds structurally related to hexahydropyrrolo have been investigated for their anticancer properties. They may act as inhibitors of critical enzymes involved in cancer cell proliferation and survival .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological effects of hexahydropyrrolo compounds:
- Chronic Pain Management : A study on a related compound showed significant efficacy in reducing pain in animal models, indicating potential for treating chronic pain conditions without the severe side effects associated with traditional analgesics .
- Cancer Inhibition : Research has demonstrated that certain analogs can inhibit topoisomerase and other enzymes critical for cancer cell survival, suggesting a pathway for developing new anticancer therapies .
Q & A
Basic: What synthetic methodologies are established for synthesizing (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone?
Answer:
The synthesis typically involves multi-step routes, including:
- Palladium-catalyzed amination : For introducing aryl/heteroaryl substituents to the pyrrolo-pyrrolidine core (e.g., coupling bromobenzene derivatives with Boc-protected intermediates) .
- Boc-deprotection : Hydrochloric acid-mediated removal of tert-butoxycarbonyl (Boc) groups to yield free amines, followed by coupling with activated carbonyl reagents (e.g., benzotriazole carbonyl derivatives) .
- Yield optimization : Trituration with ethyl acetate or isopropanol is used for purification, achieving yields >85% in optimized protocols .
Key references : Palladium catalysis , Boc-deprotection .
Basic: How is structural characterization performed for this compound and its analogs?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) resolves stereochemistry and confirms substituent positions (e.g., δ 3.3–3.6 ppm for pyrrolidine protons) .
- Mass Spectrometry (MS) : LC/MS with [M+H]+ or [M–H]– ions validates molecular weight (e.g., m/z 358.2 for a γ-butyrolactone analog) .
- X-ray crystallography : Limited data available, but stereochemical assignments rely on NOESY or coupling constants in NMR .
Advanced: What pharmacological targets and mechanisms are associated with this compound?
Answer:
- Nociceptin/Orphanin FQ (NOP) receptor agonism : Demonstrated in neuropathic pain models, with systemic potency attributed to the hexahydropyrrolo-pyrrolidine scaffold enhancing blood-brain barrier penetration .
- Sigma-2 receptor modulation : Structural analogs (e.g., γ-butyrolactone derivatives) show sub-µM binding affinity, suggesting potential in cancer imaging .
- Antidiabetic potential : Related pyrrolo-pyrrolidine derivatives (e.g., fulnacistat) inhibit dipeptidyl peptidase-4 (DPP-4), though direct evidence for this compound is lacking .
Methodological note : Use radioligand binding assays (e.g., ³H-NOP displacement) and in vivo hyperalgesia models .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
Answer:
- Core modifications :
- Pharmacokinetic optimization :
Advanced: How can researchers resolve contradictions in reported biological activities of analogs?
Answer:
- Comparative assay standardization :
- Use identical cell lines (e.g., HEK-293T for NOP receptor assays) and control compounds (e.g., UFP-112 for NOP) to normalize potency metrics .
- Structural validation :
- Re-synthesize disputed compounds and confirm stereochemistry via chiral HPLC or X-ray .
- Meta-analysis : Cross-reference data from pharmacological databases (e.g., IUPHAR) to identify consensus targets .
Advanced: What strategies optimize in vitro-to-in vivo translation for therapeutic applications?
Answer:
- DMPK profiling :
- In vivo models :
- For neuropathic pain: Chronic constriction injury (CCI) in rodents with von Frey filament testing .
- For antidiabetic activity: Oral glucose tolerance tests (OGTT) in db/db mice .
Advanced: How does stereochemistry influence the compound’s biological activity?
Answer:
- Enantiomeric specificity : The (3aR,6aS) configuration is critical for NOP receptor binding, with a 100-fold potency difference compared to (3aS,6aR) isomers .
- Stereochemical characterization : Use chiral auxiliaries (e.g., tert-butyl carbamate) during synthesis and confirm via optical rotation or NOESY .
Basic: What analytical techniques ensure purity and stability during storage?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >95% .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the methanone group .
Advanced: What computational tools predict binding modes with target receptors?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with NOP receptors (PDB: 6NP2) .
- MD simulations : GROMACS assesses binding stability (>50 ns trajectories) and identifies key residues (e.g., Tyr³²⁷ for hydrogen bonding) .
Advanced: How can researchers address low solubility in aqueous buffers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
